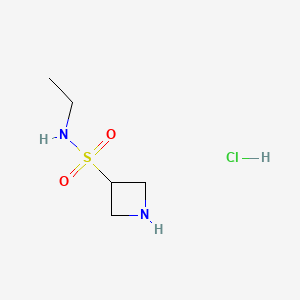
N-ethylazetidine-3-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethylazetidine-3-sulfonamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylazetidine-3-sulfonamide hydrochloride typically involves the reaction of azetidine with ethylamine and a sulfonating agent. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
N-ethylazetidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
N-ethylazetidine-3-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of N-ethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
Azetidine-3-sulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-methylazetidine-3-sulfonamide: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
Uniqueness
The presence of the ethyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
生物活性
N-ethylazetidine-3-sulfonamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring substituted with an ethyl group and a sulfonamide moiety. The sulfonamide group is known for its ability to inhibit various enzymes, which plays a crucial role in its biological activity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C₅H₁₄N₂O₂S.HCl |
| Molecular Weight | 182.70 g/mol |
| Solubility | Soluble in water |
| Functional Groups | Azetidine, sulfonamide |
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors in the body. The sulfonamide group mimics the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can lead to various pharmacological effects, including antimicrobial and anti-inflammatory actions.
Enzyme Inhibition
Sulfonamides have been extensively studied for their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis. This inhibition disrupts the production of folate, leading to bacterial growth inhibition. Recent studies have shown that modifications to the sulfonamide group can affect the potency and selectivity of these compounds against different bacterial strains .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that compounds within this class exhibit potent bactericidal effects against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values below 10 µM .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research shows that it can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition was confirmed through cellular assays where compounds demonstrated low cytotoxicity while effectively reducing IL-1β levels in treated cells .
Case Studies
- Mycobacterial Infections : A study evaluated the efficacy of azetidine derivatives against drug-resistant Mycobacterium tuberculosis. Results indicated that specific derivatives, including this compound, exhibited potent bactericidal activity with MIC values significantly lower than traditional antibiotics .
- Inflammatory Models : In vivo studies using mouse models showed that treatment with this compound led to a marked reduction in serum IL-1β levels without affecting TNF-α levels, indicating selective engagement with the NLRP3 inflammasome .
Table 2: Summary of Biological Activities
属性
分子式 |
C5H13ClN2O2S |
|---|---|
分子量 |
200.69 g/mol |
IUPAC 名称 |
N-ethylazetidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-2-7-10(8,9)5-3-6-4-5;/h5-7H,2-4H2,1H3;1H |
InChI 键 |
XWMLJGLIZMSMOU-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1CNC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















